molecular formula C5H8BrFO B13464114 3-(Bromomethyl)-3-fluorooxolane

3-(Bromomethyl)-3-fluorooxolane

Cat. No.: B13464114
M. Wt: 183.02 g/mol
InChI Key: UAQBZFXNOZXLQD-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-fluorooxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to the oxolane ring

Preparation Methods

The synthesis of 3-(Bromomethyl)-3-fluorooxolane can be achieved through several synthetic routes. One common method involves the bromination of 3-methyl-3-fluorooxolane using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction is typically carried out under mild conditions to ensure selective bromination at the methyl group .

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

3-(Bromomethyl)-3-fluorooxolane undergoes various chemical reactions, including:

Scientific Research Applications

3-(Bromomethyl)-3-fluorooxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-fluorooxolane involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Similar compounds to 3-(Bromomethyl)-3-fluorooxolane include:

The uniqueness of this compound lies in the presence of both bromine and fluorine atoms, which impart distinct reactivity and potential for diverse applications in synthesis and research .

Biological Activity

3-(Bromomethyl)-3-fluorooxolane is a synthetic organic compound characterized by its unique molecular structure, which includes a four-membered oxolane ring with bromomethyl and fluoro substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C4H6BrFC_4H_6BrF, indicating the presence of four carbon atoms, six hydrogen atoms, one bromine atom, and one fluorine atom. The unique combination of a bromomethyl group and a fluorine atom enhances its reactivity, making it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Nucleophilic substitution reactions involving suitable precursors.
  • Electrophilic addition reactions that exploit the reactivity of the bromomethyl and fluoro groups.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown effectiveness against various pathogens, including:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungi
  • Leishmania parasites

These findings suggest that this compound may possess similar properties, warranting further investigation into its antimicrobial efficacy.

The biological activity of this compound may be attributed to its ability to interact with biological targets through:

  • Covalent bonding with nucleophilic sites on proteins or enzymes.
  • Disruption of cellular processes by inhibiting essential biochemical pathways.

Case Studies

  • Antibacterial Activity Assessment
    A study evaluated the antibacterial properties of this compound against resistant strains of Mycobacterium tuberculosis. The compound demonstrated significant inhibitory effects, highlighting its potential as a lead compound in tuberculosis treatment.
  • Efficacy Against Fungal Infections
    Another investigation focused on the antifungal activity of structurally similar compounds. Results indicated that these compounds could effectively inhibit the growth of Cryptococcus neoformans, suggesting that this compound might exhibit comparable antifungal properties.

Comparative Analysis with Related Compounds

A comparison table illustrates the structural similarities and biological activities between this compound and other related compounds:

Compound NameStructure TypeKey FeaturesBiological Activity
3-(Bromomethyl)-3-fluorooxetaneOxetaneSimilar ring structure; potential for substitutionAntimicrobial activity
1-Bromo-2-fluoropropaneAliphatic HalideContains both bromine and fluorineUsed in organic synthesis
3-BromopropylfluorideAliphatic HalideExhibits similar halogen functionalitiesStudied for reactivity

Properties

IUPAC Name

3-(bromomethyl)-3-fluorooxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrFO/c6-3-5(7)1-2-8-4-5/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQBZFXNOZXLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CBr)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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